

5-Fluoro-2-isopropyl-1H-benzimidazole chemical structure

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Compound of Interest

Compound Name: 5-Fluoro-2-isopropyl-1H-benzimidazole

Cat. No.: B579664

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An In-depth Technical Guide to **5-Fluoro-2-isopropyl-1H-benzimidazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and potential biological activities of **5-Fluoro-2-isopropyl-1H-benzimidazole**. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and antiproliferative effects.^{[1][2][3][4]} The introduction of a fluorine atom and an isopropyl group to the benzimidazole scaffold is anticipated to modulate its biological and physical properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Chemical Structure and Identifiers

The chemical structure of **5-Fluoro-2-isopropyl-1H-benzimidazole** is characterized by a benzimidazole core substituted with a fluorine atom at the 5-position and an isopropyl group at the 2-position.

Identifier	Value
IUPAC Name	5-Fluoro-2-(propan-2-yl)-1H-benzimidazole
Molecular Formula	C10H11FN2
Molecular Weight	178.21 g/mol
CAS Number	Not available
SMILES	<chem>CC(C)c1nc2cc(F)ccc2[nH]1</chem>
InChI Key	Not available

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **5-Fluoro-2-isopropyl-1H-benzimidazole**. These values are estimated based on its chemical structure and can serve as a guide for experimental design.

Property	Predicted Value
Melting Point	Expected to be a solid at room temperature, typical for benzimidazole derivatives.[5]
Boiling Point	Not available
Solubility	Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO.[6] Sparingly soluble in water.
pKa	The benzimidazole ring contains both an acidic N-H proton and a basic imine nitrogen. The pKa of the conjugate acid is estimated to be around 5-6.[5]
LogP	The presence of the isopropyl group increases lipophilicity. The predicted LogP is likely to be in the range of 2-3.

Proposed Synthesis

A plausible synthetic route for **5-Fluoro-2-isopropyl-1H-benzimidazole** involves the condensation of 4-fluoro-o-phenylenediamine with isobutyric acid. This is a common and effective method for the preparation of 2-substituted benzimidazoles.^[5]

Experimental Protocol: Synthesis of 5-Fluoro-2-isopropyl-1H-benzimidazole

Materials:

- 4-fluoro-o-phenylenediamine
- Isobutyric acid
- 4M Hydrochloric acid
- Sodium hydroxide (for neutralization)
- Ethanol (for recrystallization)

Procedure:

- A mixture of 4-fluoro-o-phenylenediamine (1.0 eq) and isobutyric acid (1.2 eq) in 4M hydrochloric acid is heated at reflux for 4 hours.
- The reaction mixture is cooled to room temperature.
- The solution is carefully neutralized with an aqueous solution of sodium hydroxide until a precipitate is formed.
- The crude product is collected by filtration, washed with cold water, and dried.
- Purification of the crude product is achieved by recrystallization from ethanol to yield **5-Fluoro-2-isopropyl-1H-benzimidazole** as a solid.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.



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Caption: Proposed synthetic workflow for **5-Fluoro-2-isopropyl-1H-benzimidazole**.

Potential Biological Activities and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities. The incorporation of fluorine can often enhance metabolic stability and binding affinity to biological targets.

Antimicrobial Activity

Many benzimidazole-containing compounds have demonstrated significant activity against various bacterial and fungal strains.[2] **5-Fluoro-2-isopropyl-1H-benzimidazole** could potentially act as an antimicrobial agent by inhibiting microbial growth.

Potential Signaling Pathway Involvement:

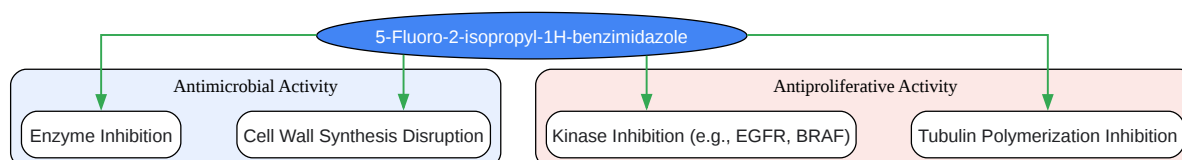
- Inhibition of microbial enzymes: Benzimidazoles can interfere with essential enzymatic pathways in microorganisms.
- Disruption of cell wall synthesis: Some heterocyclic compounds are known to inhibit key steps in the formation of the microbial cell wall.

Antiproliferative Activity

Fluorinated benzimidazoles have been investigated as potential anticancer agents.[3][4] They can exert their effects through various mechanisms, including the inhibition of kinases and interaction with microtubules.

Potential Signaling Pathway Involvement:

- Kinase Inhibition: The compound could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR or BRAF.[7]
- Tubulin Polymerization Inhibition: Benzimidazoles are known to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.



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Caption: Potential biological activities and associated molecular targets.

Conclusion

5-Fluoro-2-isopropyl-1H-benzimidazole represents a novel chemical entity with the potential for interesting biological activities. This technical guide provides a theoretical framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of the benzimidazole scaffold. Further experimental investigation is required to validate the predicted properties and explore the full therapeutic potential of this compound.

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